![molecular formula C6H8N2O2 B2889936 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid CAS No. 2098110-76-8](/img/structure/B2889936.png)

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

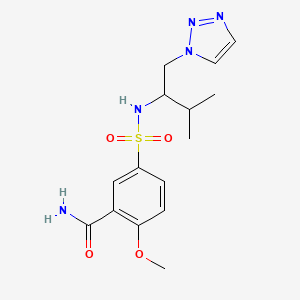

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid is a chemical compound with the formula C6H8N2O2 . It is a compound of interest in the field of organic chemistry due to its unique structure and potential applications .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of research for several decades . Various methods for the synthesis of these compounds have been reported . For example, Magnien and Tom in 1966 reported a degage cyclization to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, which is a cyclopropane ring fused to a five-membered ring . This unique structure contributes to the compound’s chemical properties and reactivity .Chemical Reactions Analysis

This compound and similar compounds have been found to exhibit reactivity as dipolarophiles in photoinduced tetrazole–alkene cycloaddition reactions . This reactivity can be utilized in various synthetic applications .Wissenschaftliche Forschungsanwendungen

Ring Transformation Studies

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid derivatives have been explored in various ring transformation studies. For instance, Kirschke et al. (1994) reported the synthesis of spiro epoxides from 1H-pyrazol-5(4H)-ones, which were then transformed into 4,5-dihydro-4-hydroxy-1H-pyrazole-4-carboxylic acid derivatives through nucleophilic reactions (Kirschke et al., 1994).

Formation of Cyclobutylidenepyrazolines

Guseva et al. (2003) studied the formation of cyclobutylidenepyrazolines by reacting 6-(2,3,3-trifluorocyclobutenyl)-4,5-diazaspiro[2.4]hept-4-ene with NaOMe in methanol, leading to isomeric compounds due to substitution of methoxy groups for geminal fluorine atoms (Guseva et al., 2003).

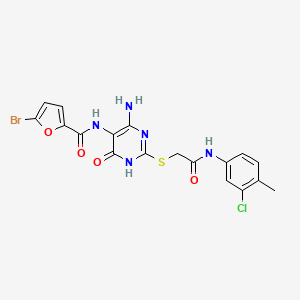

Antimicrobial Applications

Thanusu et al. (2011) synthesized a series of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates and evaluated their antimicrobial activities against a spectrum of clinically isolated microorganisms, indicating potential applications in antibacterial and antifungal treatments (Thanusu et al., 2011).

Acylation Studies

Further acylation studies of fluorine-containing spiro[cyclopropane-1-pyrazolines] were conducted by Guseva and Tomilov (2005), where they explored the electrophilic addition to the N(5) atom and subsequent reactions (Guseva & Tomilov, 2005).

Green Chemistry Approaches

Thanusu et al. (2012) presented a green chemical approach for synthesizing novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates, emphasizing environmentally friendly methods in chemical synthesis (Thanusu et al., 2012).

Aliphatic Diazo Compounds

Molchanov et al. (2002) explored the reaction of methyl diazoacetate with imides of itaconic acid, producing various diazaspiro compounds, further illustrating the versatility of this compound in organic synthesis (Molchanov et al., 2002).

Novel Spirocyclic Systems

The development of novel structurally challenging strained diazaspirocyclic compounds, such as 1,5-diazaspiro[2.3]hexanes, was reported by Žukauskaitė et al. (2013), showcasing the compound's potential in creating new molecular architectures (Žukauskaitė et al., 2013).

Anticonvulsant Properties

Aboul-Enein et al. (2014) synthesized new diazaspiro compounds and evaluated their anticonvulsant potential, suggesting possible medical applications (Aboul-Enein et al., 2014).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on 1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid could involve further exploration of its synthesis, reactivity, and potential applications. Given its unique structure and reactivity, it could serve as a valuable building block in the synthesis of complex organic molecules .

Eigenschaften

IUPAC Name |

1,2-diazaspiro[2.4]hept-1-ene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5(10)4-1-2-6(3-4)7-8-6/h4H,1-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDABLSHZXJGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1C(=O)O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate](/img/structure/B2889856.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2889862.png)

![Benzo[1,2-d:4,5-d']bisoxazole-2,6(3H,7H)-dione](/img/structure/B2889864.png)

![N-(1-(1-adamantyl)-2-{[2-(4-morpholinyl)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B2889865.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2889869.png)

![2-(hydroxyimino)-3-[2-(4-methoxyphenyl)hydrazono]-N-phenylbutanamide](/img/structure/B2889872.png)

![N-benzyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2889873.png)

![(3E)-3-{[(4-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889875.png)

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2889876.png)